molecular formula C23H24ClN3OS B2592882 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207009-96-8

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2592882
CAS No.: 1207009-96-8
M. Wt: 425.98
InChI Key: KRWQJXTXVDQTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3OS and its molecular weight is 425.98. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A notable application of compounds structurally related to 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is in the development of antimicrobial agents. Studies have synthesized and evaluated the antimicrobial efficacy of various derivatives, showing moderate to significant antibacterial and antifungal activities. For instance, a series of azole-containing piperazine derivatives, including compounds with a core structure similar to the specified chemical, exhibited broad-spectrum antimicrobial efficacy against tested strains, with minimal inhibitory concentration (MIC) values comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). This suggests potential for the development of new antimicrobial agents based on this chemical structure.

Enantioselective Synthesis

Another area of application is in enantioselective synthesis, where specific chiral intermediates of pharmaceutical importance are produced. For example, a bacterial strain capable of biocatalysis was utilized for the highly stereoselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of the antifungal agent Miconazole, from a structurally related ketone. This process achieved a yield of 83.2% with an enantiomeric excess (ee) of greater than 99.9%, showcasing the utility of microbial biotransformation in producing chiral intermediates for pharmaceutical applications (Miao, Liu, He, & Wang, 2019).

Heterocyclic Compound Synthesis

Compounds with a similar structure are also used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. Research in this area focuses on developing novel synthetic routes to produce heterocyclic compounds efficiently. One study reported the synthesis of new Schiff's Bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone, a compound related to the specified chemical, which were then screened for their antibacterial activity. Such studies are essential for discovering new drugs and understanding the relationship between structure and biological activity (Patel, Patel, Chaudhari, & Sen, 2011).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3OS/c1-17-8-10-18(11-9-17)21-15-25-23(27(21)20-7-5-6-19(24)14-20)29-16-22(28)26-12-3-2-4-13-26/h5-11,14-15H,2-4,12-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWQJXTXVDQTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.